molecular formula C8H18Cl2N2O B13611915 6-(Aminomethyl)-6-ethylpiperidin-2-onedihydrochloride

6-(Aminomethyl)-6-ethylpiperidin-2-onedihydrochloride

Cat. No.: B13611915
M. Wt: 229.14 g/mol
InChI Key: NRXSUEKPDXDIOJ-UHFFFAOYSA-N
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Description

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an aminomethyl group and an ethyl group attached to the piperidine ring, along with a dihydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride typically involves the reaction of 6-ethylpiperidin-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired aminomethyl derivative. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(aminomethyl)piperidin-2-one
  • 6-ethylpiperidin-2-one
  • 6-(aminomethyl)-6-methylpiperidin-2-one

Uniqueness

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride is unique due to the presence of both aminomethyl and ethyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

IUPAC Name

6-(aminomethyl)-6-ethylpiperidin-2-one;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c1-2-8(6-9)5-3-4-7(11)10-8;;/h2-6,9H2,1H3,(H,10,11);2*1H

InChI Key

NRXSUEKPDXDIOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC(=O)N1)CN.Cl.Cl

Origin of Product

United States

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